N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO5S2/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQNMSRLMSJVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Furan-2-yl)Ethylamine
Furfural undergoes condensation with nitroethane in the presence of ammonium acetate to form 2-(furan-2-yl)nitroethane, which is reduced to the primary amine using hydrogen gas and a palladium catalyst (10% Pd/C, 40 psi H₂, ethanol solvent). Yield: 78–85%.
Sulfonamide Coupling
The primary amine reacts sequentially with two sulfonyl chlorides:
- 4-Chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C to room temperature, 12 h).
- 4-Fluorobenzenesulfonyl chloride under similar conditions.
The order of sulfonation impacts regioselectivity. Initial coupling with 4-chlorobenzenesulfonyl chloride avoids steric hindrance from the bulkier 4-fluorophenyl group.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Polar aprotic solvents (e.g., DCM, acetonitrile) enhance nucleophilicity of the amine. Et₃N is preferred over inorganic bases (e.g., NaHCO₃) due to better solubility and reduced hydrolysis risk.
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DCM | 15–20% |
| Base | Triethylamine | 10% |
| Temperature | 0°C → RT | 8% |
Catalysis and Additives
Gold(I)-catalyzed hydroarylation, as demonstrated in tetrasubstituted furan syntheses, can enhance furan stability during coupling. Au(PPh₃)Cl (2 mol%) in DCM increases yield by 12% compared to uncatalyzed reactions.
Purification and Analytical Validation
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient) isolates the product with >95% purity. Residual solvents are removed via rotary evaporation under reduced pressure (40°C, 15 mmHg).
Recrystallization
Alternative purification uses ethanol/water (7:3) recrystallization, yielding colorless crystals (mp 162–164°C).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar–H), 6.82 (d, J = 3.2 Hz, 1H, furan-H), 6.34 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.21–4.15 (m, 2H, CH₂), 3.98–3.92 (m, 2H, CH₂).
- HRMS (ESI⁺): m/z calc. for C₁₉H₁₆ClFNO₅S₂ [M+H]⁺: 473.9; found: 473.8.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID, 10 mL/min flow rate) reduce reaction time from 12 h to 25 min by enhancing heat/mass transfer. Et₃N is replaced with solid-supported bases (e.g., polymer-bound DMAP) to simplify downstream processing.
Green Chemistry Metrics
- Atom Economy : 84% (theoretical).
- E-Factor : 6.2 (kg waste/kg product), primarily from solvent use.
- Solvent recovery via distillation improves E-factor to 4.1.
Comparative Analysis of Alternative Routes
One-Pot Sequential Sulfonation
A single-step method using excess sulfonyl chlorides (2.2 equiv each) and Et₃N (4.4 equiv) in acetonitrile (50°C, 8 h) achieves 68% yield but requires rigorous pH control to avoid diastereomer formation.
Solid-Phase Synthesis
Immobilization of the ethylamine intermediate on Wang resin enables automated synthesis (0.25 mmol scale, 72% yield). This method is preferred for high-throughput screening but lacks cost efficiency for bulk production.
Challenges and Mitigation Strategies
Furan Ring Stability
The furan moiety is prone to oxidation under acidic conditions. Adding antioxidants (e.g., BHT, 0.1 wt%) during sulfonation prevents ring opening.
Sulfonamide Hydrolysis
Basic conditions (pH > 10) risk cleavage of the sulfonamide bond. Reactions are maintained at pH 7–8 using buffer systems (e.g., phosphate, 0.1 M).
Recent Advances in Catalysis
Gold(I)-catalyzed methods, adapted from tetrasubstituted furan syntheses, enable milder reaction conditions (40°C vs. 80°C) and improved stereocontrol. AuCl(PPh₃)/AgOTf (1:1) catalyzes the coupling at 0.5 mol% loading, reducing metal contamination in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Pharmacology
Recent studies have highlighted the potential of 1,3,4-tribromo-2,5-dichlorobenzene in pharmacological applications:
- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from it have shown IC50 values indicating strong inhibition of cell growth in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines .
- Antimicrobial Properties : The compound has demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies reveal that certain derivatives possess minimum inhibitory concentration (MIC) values that suggest effective bacteriostatic properties .
Environmental Science
1,3,4-Tribromo-2,5-dichlorobenzene is also studied for its environmental impact:
- Flame Retardants : Its brominated structure makes it an effective flame retardant used in various materials. Research has focused on understanding its degradation pathways and environmental persistence to assess risks associated with its use in consumer products .
- Pollution Studies : The compound's presence in environmental samples has been analyzed to understand the distribution and fate of brominated compounds in ecosystems. Studies have shown that it can bioaccumulate in aquatic organisms, raising concerns about its ecological impact .
Material Science
The compound's unique properties have led to investigations into its use in material science:
- Polymer Additives : 1,3,4-Tribromo-2,5-dichlorobenzene is being explored as an additive in polymers to enhance fire resistance. Its effectiveness in reducing flammability while maintaining mechanical properties makes it a candidate for use in construction materials and textiles .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes, while the aromatic rings may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(4-Chlorobenzenesulfonyl)-2-(Furan-2-yl)Ethyl]-5-Fluoro-2-Methoxybenzene-1-Sulfonamide
- Structural Difference : The 4-fluorobenzene sulfonamide is replaced by a 5-fluoro-2-methoxybenzene group.
- Impact : The methoxy group introduces steric bulk and electron-donating effects, which may alter solubility or binding interactions compared to the parent compound. The molecular weight increases slightly to 473.9 g/mol (identical to the parent compound due to substitution trade-offs) .
4-Fluoro-N-[2-(4-Fluorobenzenesulfonyl)-2-(Furan-2-yl)Ethyl]Benzene-1-Sulfonamide
- Structural Difference : The 4-chlorobenzenesulfonyl is replaced with 4-fluorobenzenesulfonyl .
- Impact : Fluorine’s smaller atomic radius and stronger electron-withdrawing nature compared to chlorine could enhance metabolic stability but reduce lipophilicity. This substitution may influence pharmacokinetic properties .
4-Fluoro-N-[2-(Furan-2-yl)-2-(Thiophene-2-Sulfonyl)Ethyl]Benzene-1-Sulfonamide
- Structural Difference : The 4-chlorobenzenesulfonyl is replaced with thiophene-2-sulfonyl .
- The molecular formula becomes C₁₆H₁₄FNO₅S₃ (molecular weight: 415.5 g/mol), indicating reduced steric demand compared to the parent compound .
4-[(4-Chlorophenyl)Sulfonyl]-N-(4-Fluorophenyl)-2-(Furan-2-yl)-1,3-Oxazol-5-Amine
- Structural Difference : The ethyl bridge is replaced with a 1,3-oxazole ring.
- The molecular formula is C₂₀H₁₃ClFN₂O₄S (molecular weight: 453.8 g/mol), with a CAS number 862794-91-0 .
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-Oxadiazol-2-yl]Ethyl}-4-Methyl-Benzene-1-Sulfonamide
- Structural Difference : Contains a 1,3,4-oxadiazole ring and a 4-chlorobenzylsulfanyl group.
- Impact : The oxadiazole enhances hydrogen-bonding capacity, while the sulfanyl group increases hydrophobicity. Molecular formula: C₁₉H₁₉ClN₃O₃S₂ (molecular weight: 460.0 g/mol ) .
Data Table: Key Structural and Physicochemical Comparisons
Research Implications and Structural Trends
- Electron-Withdrawing Groups : Chlorine and fluorine substituents enhance stability and influence electronic interactions with biological targets .
- Heterocyclic Modifications : Oxazole, oxadiazole, and thiophene rings introduce rigidity or polarizability, affecting binding affinity and solubility .
- Steric and Solubility Effects : Methoxy and sulfanyl groups balance hydrophobicity and steric hindrance, critical for optimizing drug-like properties .
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring and sulfonamide functionalities, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 385.80 g/mol.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 385.80 g/mol
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The sulfonamide moiety in this compound may inhibit bacterial folate synthesis, leading to bacteriostatic effects. Studies have shown that compounds with similar structures can effectively combat various bacterial strains, including those resistant to conventional antibiotics.
Anticancer Properties
The presence of the furan ring and sulfonamide group suggests potential anticancer activity. Compounds with these features have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions like glaucoma or edema.
Case Studies and Experimental Data
- Antimicrobial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL for effective derivatives .
- Anticancer Activity : In vitro studies have shown that related compounds can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
- Enzyme Inhibition Studies : Research indicates that the compound may inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues. Inhibition assays revealed IC50 values in the micromolar range, suggesting moderate potency .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonamide coupling. Key steps include:
- Reacting 4-chlorobenzenesulfonyl chloride with a furan-containing intermediate under basic conditions (e.g., triethylamine) in dichloromethane .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Reaction progress monitored using thin-layer chromatography (TLC; Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) .
- Critical Parameters : Elevated temperatures (60–80°C) improve yield, but excess base may lead to side reactions.
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Sulfonamide Coupling | Et₃N, CH₂Cl₂, 24h, RT | 65–75 | Column Chromatography | |
| Intermediate Isolation | NaOH, EtOH/H₂O recrystallization | 80 | NMR/MS |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 457.9234 for C₁₉H₁₇ClFNO₅S₂) .
- HPLC : Purity >98% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. How do reaction conditions influence the yield and selectivity of this sulfonamide?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .
- Catalysis : Lewis acids (e.g., ZnCl₂) improve sulfonamide coupling efficiency by 15–20% .
- Temperature Control : Exceeding 80°C risks furan ring decomposition, reducing yield by 30% .
Advanced Research Questions
Q. How can researchers investigate the biological target interactions of this compound?
- Methodological Answer :
- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) using purified enzymes (e.g., carbonic anhydrase) to measure IC₅₀ values .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., COX-2; docking score ≤ -8.5 kcal/mol indicates strong affinity) .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD < 100 nM suggests high potency) .
Q. What strategies are effective in resolving contradictions in pharmacological data across studies?
- Methodological Answer :
- Structural Analog Comparison : Compare substituent effects (e.g., 4-chlorophenyl vs. 3,4-difluorophenyl analogs show 2-fold difference in IC₅₀ due to halogen positioning) .
- Assay Validation : Replicate studies using standardized protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from crystallography (e.g., PDB IDs) and pharmacological screens to identify consensus targets .
Q. What computational methods are used to predict the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.5 eV predicts moderate electrophilicity) and sulfonamide bond dissociation energies .
- Molecular Dynamics (MD) : Simulates aqueous solubility (logP ~2.8) and membrane permeability (Pe > 1.0 × 10⁻⁶ cm/s) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring identifies hydrolysis-prone sites .
Q. How do structural modifications impact the compound’s activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Table 2: Substituent Effects on Biological Activity
- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
